Benzyl butyl adipate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

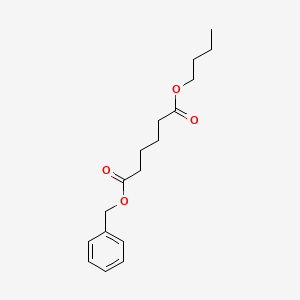

Structure

2D Structure

3D Structure

Properties

CAS No. |

4121-13-5 |

|---|---|

Molecular Formula |

C17H24O4 |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

6-O-benzyl 1-O-butyl hexanedioate |

InChI |

InChI=1S/C17H24O4/c1-2-3-13-20-16(18)11-7-8-12-17(19)21-14-15-9-5-4-6-10-15/h4-6,9-10H,2-3,7-8,11-14H2,1H3 |

InChI Key |

VRFMFQHSDWKYDM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CCCCC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Sample Preparation and Clean Up:

Selective Extraction: Techniques like SPME and DLLME inherently provide a degree of sample clean-up by selectively extracting the analyte of interest from the bulk matrix. mdpi.comwikipedia.org

Solid-Phase Extraction (SPE): For particularly complex matrices, an additional clean-up step using SPE cartridges can be implemented after the initial extraction. The choice of sorbent material is critical for retaining the analyte while allowing interfering compounds to pass through.

Chromatographic Optimization:

Column Selection: Utilizing a gas chromatography (GC) column with a stationary phase that provides good separation between Benzyl (B1604629) butyl adipate (B1204190) and potential matrix interferents is crucial.

Temperature Programming: Optimizing the GC oven temperature program can enhance the resolution between the analyte peak and closely eluting matrix components.

Method of Calibration:

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the actual samples. This approach helps to compensate for systematic errors caused by matrix effects, as both the standards and the samples will be affected similarly. mdpi.com

Internal Standard Calibration: The use of an internal standard, a compound that is chemically similar to the analyte but not present in the sample, is a powerful tool to correct for both matrix effects and variations in sample preparation and injection volume. A deuterated analog of Benzyl (B1604629) butyl adipate (B1204190) would be an ideal internal standard.

Standard Addition: In this method, known amounts of the analyte are added to the sample, and the increase in signal is used to determine the initial concentration. This is a very effective but time-consuming method for overcoming matrix effects.

Table 3: Overview of Strategies to Mitigate Matrix Interferences

| Strategy | Approach | Principle |

|---|---|---|

| Sample Preparation | Selective Extraction (SPME, DLLME), SPE Clean-up | Physically remove or reduce the concentration of interfering matrix components before analysis. |

| Chromatography | Optimized GC column and temperature program | Achieve baseline separation of the analyte from co-eluting matrix components. |

| Calibration | Matrix-Matched Standards, Internal Standard, Standard Addition | Compensate for signal suppression or enhancement caused by the matrix. nih.gov |

By implementing a combination of these strategies, it is possible to develop robust and reliable analytical methods for the accurate quantification of Benzyl butyl adipate in challenging environmental and material matrices. rsc.org

Information Regarding this compound Not Currently Available

A comprehensive search for scientific literature concerning the environmental dynamics and transport of the chemical compound this compound has yielded insufficient data to generate a detailed article based on the requested outline. While this compound is identified in chemical and materials science literature as a plasticizer, specific research on its environmental fate—including its atmospheric, aquatic, and terrestrial dynamics—appears to be limited in publicly available resources.

Adipate esters, as a class of compounds, are often used as substitutes for phthalate (B1215562) plasticizers and are generally considered to be more readily biodegradable and of lower toxicity. nih.govresearchgate.netresearchgate.net Studies on some adipate esters, such as certain alkyl butoxyethyl adipates, have explored their synthesis and biodegradation, indicating they can serve as a carbon source for soil microorganisms without forming stable toxic metabolites. nih.govresearchgate.netresearchgate.net

However, specific data for this compound pertaining to the following key environmental processes were not found in the conducted searches:

Atmospheric Partitioning and Degradation: No information was available on the photooxidation kinetics, product formation, wet deposition, or other atmospheric removal mechanisms for this compound.

Aquatic and Sediment Biogeochemistry: There was a lack of data on the sorption and desorption processes in aqueous systems and sediments, as well as on the hydrological transport and mobility of this specific compound in water bodies.

Terrestrial Distribution: Research detailing the fate of this compound in soil systems, including its distribution and degradation, could not be located.

General literature mentions this compound alongside other adipate esters like Di-2-ethylhexyl adipate (DOA) as being effective for conferring low-temperature resistance and high light stability to polymers. epdf.pubepdf.pub Despite its acknowledged use, the detailed environmental studies required to fulfill the specified article structure are not present in the accessed scientific databases. Therefore, it is not possible to provide a scientifically accurate and thorough article on the environmental dynamics and transport of this compound at this time.

Environmental Dynamics and Transport of Benzyl Butyl Adipate

Terrestrial Distribution and Fate in Soil Systems

Soil Adsorption Characteristics and Leaching Potential

There is no specific information available in the reviewed literature detailing the soil adsorption coefficient (Koc) or other empirical data to characterize the soil adsorption and leaching potential of Benzyl (B1604629) butyl adipate (B1204190).

Persistence and Mobility in Terrestrial Environmental Matrices

Quantitative data on the persistence (e.g., half-life in soil) and mobility of Benzyl butyl adipate in terrestrial environments are not available in the scientific literature sourced. While adipate esters, as a class, are considered biodegradable, the specific rate and extent of degradation for this compound have not been documented. nih.gov

Biodegradation and Biotransformation of Benzyl Butyl Adipate in Environmental Systems

Aerobic Biodegradation Mechanisms and Involved Microbial Consortia

Under aerobic conditions, where oxygen is readily available, the biodegradation of adipate (B1204190) esters is generally considered to be an efficient process. While specific studies on the microbial consortia responsible for the degradation of Benzyl (B1604629) Butyl Adipate are limited, research on similar adipate compounds and plasticizer mixtures provides significant insights into the likely pathways and microorganisms involved.

Identification of Degradation Metabolites and Pathways

The primary and most critical step in the biodegradation of Benzyl Butyl Adipate is the hydrolysis of its two ester bonds. This initial cleavage is catalyzed by esterase enzymes produced by a wide range of microorganisms. This process results in the formation of adipic acid, benzyl alcohol, and n-butanol.

A study on the biodegradation of various alkyl butoxyethyl adipates in soil confirmed that the decomposition pathway involves the sequential hydrolysis of the ester bonds. nih.gov This process initially yields a monoester of adipic acid, which is then further hydrolyzed. nih.gov Given the structural similarities, a comparable pathway is anticipated for this compound.

The resulting metabolites—adipic acid, benzyl alcohol, and n-butanol—are common organic compounds that can be readily utilized by many microorganisms as carbon and energy sources. They are typically funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, and are ultimately mineralized to carbon dioxide and water.

While direct research on this compound is not extensively available, the degradation pathway can be inferred from related compounds. For instance, the hydrolysis of benzyl octyl adipate under acidic or basic conditions yields benzyl alcohol and octyl adipate. smolecule.com

Table 1: Predicted Aerobic Biodegradation Metabolites of this compound

| Precursor Compound | Primary Metabolites | Secondary Metabolites | Final Products |

| This compound | Adipic Acid, Benzyl Alcohol, n-Butanol | Intermediates of fatty acid and aromatic degradation pathways | Carbon Dioxide, Water, Biomass |

This table is based on established biochemical principles of ester hydrolysis and the degradation of the resulting components.

Kinetic Studies of Aerobic Decomposition in Aquatic and Terrestrial Media

Kinetic studies provide crucial data on the rate at which a compound degrades in the environment, often expressed as a half-life. While specific kinetic data for this compound is not well-documented in publicly accessible literature, studies on other adipate esters demonstrate their general susceptibility to aerobic biodegradation.

In a study using activated sludge, various aliphatic adipic acid diesters, including di-n-hexyl adipate and di(2-ethylhexyl) adipate, showed rapid primary biodegradation, with 67% to over 99% degradation observed within 24 hours. nih.gov Furthermore, ultimate biodegradation, measured by carbon dioxide evolution, exceeded 75% for these diesters over a 35-day period, suggesting they are unlikely to persist in environments with similar microbial populations. nih.gov

Research on soil contaminated with a mixture of plasticizers, including dioctyl adipate (DOA), in an aerobic slurry-phase reactor demonstrated that DOA was removed to below the detection limit after 90 days. scielo.br The biodegradation of the plasticizers in this study followed first-order kinetics, with DOA showing the highest rate of biodegradation among the plasticizers tested. scielo.br

A study on the biodegradation of alkyl butoxyethyl adipates in soil also revealed that the rate of hydrolysis decreased with the lengthening of the alcohol chain. nih.gov This suggests that the structure of the alcohol substituent can influence the degradation kinetics of adipate esters.

Anaerobic Biotransformation Processes and Microbial Activity

In environments devoid of oxygen, such as deeper layers of sediment and certain wastewater treatment systems, anaerobic biotransformation becomes the primary degradation mechanism. Generally, anaerobic degradation of complex organic molecules is a slower process compared to aerobic degradation.

Comparative Analysis of Anaerobic Persistence

While adipate esters are biodegradable under anaerobic conditions, their persistence is generally greater than in aerobic environments. mdpi.com The anaerobic degradation process is a multi-step process involving several groups of microorganisms.

Studies on the anaerobic digestion of sludge containing various plasticizers have shown that adipates can be effectively removed. The process typically involves hydrolysis of the ester bonds, followed by the fermentation and methanogenesis of the resulting metabolites. While specific data on the anaerobic persistence of this compound is scarce, the available information on other adipates suggests a slower degradation rate compared to aerobic conditions. For instance, studies on poly(butadiene adipate-co-terephthalate) (PBAT) have shown that it can be degraded under anaerobic conditions, although often at a slower rate than in aerobic composting environments. researchgate.netrsdjournal.org

Applications in Slurry Phase Biological Treatment

Slurry phase biological treatment is an effective ex-situ remediation technology for soils contaminated with organic pollutants, including plasticizers. This process involves mixing the contaminated soil with water and microorganisms in a bioreactor, creating optimal conditions for biodegradation.

A notable study investigated the bioremediation of a Brazilian soil contaminated with a mixture of alcohols, phthalates, and adipates using an aerobic slurry-phase reactor. scielo.brresearchgate.netscielo.br The study utilized indigenous and acclimated microorganisms from the sludge of a wastewater treatment plant. scielo.brresearchgate.netscielo.br The results were promising, with removal efficiencies for the pollutants exceeding 61%. scielo.br Among the plasticizers analyzed, dioctyl adipate was completely removed to below the detection limit within 90 days, demonstrating the high efficiency of this technology for adipate-contaminated soils. scielo.br The biodegradation of the pollutants in the slurry followed first-order kinetics. scielo.br

Table 2: Removal Efficiency of Plasticizers in a Slurry-Phase Bioreactor

| Compound | Initial Concentration (mg/kg) | Final Concentration (mg/kg) | Removal Efficiency (%) |

| Dioctyl Adipate (DOA) | 8 | Not Detected | >99 |

| Dibutyl Phthalate (B1215562) (DBP) | 147 | 25 | 83 |

| Diisobutyl Phthalate (DIBP) | 599 | 186 | 69 |

| Diethylhexyl Phthalate (DEHP) | Not specified | Not specified | 62 |

| Diisodecyl Phthalate (DIDP) | 716 | 286 | 60 |

Data sourced from a study on the ex-situ bioremediation of Brazilian soil contaminated with plasticizers. scielo.br

Enzymatic Degradation of Ester Linkages within Adipate Structures

The key to the biodegradation of this compound lies in the enzymatic cleavage of its ester bonds. A variety of enzymes, particularly esterases and lipases, have been shown to hydrolyze the ester linkages in adipate-containing compounds. scirp.orgciiq.orgacs.orgnih.gov

Research on the enzymatic hydrolysis of poly(1,4-butylene adipate) (PBA) has demonstrated that cutinases, such as one from Thermobifida cellulosilytica, can effectively degrade this polymer. acs.orgnih.gov The hydrolysis rates can be significantly enhanced by fusing the enzyme to a polymer binding module, which increases the enzyme's affinity for the substrate. acs.orgnih.gov In one study, a fusion enzyme completely hydrolyzed PBA thin films in approximately 40 minutes, twice as fast as the native enzyme. acs.orgnih.gov

Another study showed that lipase (B570770) from Candida antarctica (Novozym 435) could enantioselectively hydrolyze bis(1-phenylethyl) adipate, highlighting the specificity that enzymes can exhibit. scirp.org The first step in the biodegradation of diester plasticizers is the hydrolysis of the ester bonds by these enzymes. ciiq.org

The susceptibility of the ester bonds in adipate structures to enzymatic attack is a well-established principle, forming the basis for the biodegradation of these compounds in various environments.

Ecological Distribution and Bioconcentration Potential of Benzyl Butyl Adipate

Metabolic Transformation Pathways in Vertebrate and Invertebrate Models

Detailed research findings specifically documenting the metabolic transformation pathways of Benzyl (B1604629) butyl adipate (B1204190) in vertebrate and invertebrate models are not available in the public scientific literature. The metabolism of this specific compound has not been a subject of extensive study, unlike structurally similar compounds such as Butyl benzyl phthalate (B1215562) (BBP).

However, based on the fundamental principles of xenobiotic metabolism and studies on structurally related ester compounds, a scientifically plausible metabolic pathway for Benzyl butyl adipate can be predicted. The primary route of metabolism for ester-containing compounds in both vertebrates and invertebrates is enzymatic hydrolysis. This reaction is catalyzed by a broad class of enzymes known as carboxylesterases, which are abundant in various tissues, particularly the liver in vertebrates.

The predicted metabolic cascade for this compound would initiate with the cleavage of one of its two ester bonds. This hydrolysis would result in two possible sets of primary metabolites:

Pathway A: Hydrolysis of the butyl ester bond, yielding Monobenzyl adipate and Butanol.

Pathway B: Hydrolysis of the benzyl ester bond, yielding Monobutyl adipate and Benzyl alcohol.

Following their formation, these initial metabolites would likely undergo further biotransformation. The monoesters, Monobenzyl adipate and Monobutyl adipate, could be further hydrolyzed by carboxylesterases to yield Adipic acid and the corresponding alcohol (Benzyl alcohol or Butanol, respectively).

The alcohol metabolites would then enter subsequent metabolic pathways:

Benzyl alcohol is typically oxidized first to Benzaldehyde by alcohol dehydrogenases, and then to Benzoic acid by aldehyde dehydrogenases. Benzoic acid can then be conjugated (e.g., with glycine (B1666218) to form hippuric acid) and excreted.

Butanol is expected to be oxidized to Butyraldehyde and then to Butyric acid, which can subsequently enter the fatty acid β-oxidation pathway for energy production.

This proposed pathway facilitates the conversion of the lipophilic parent compound, this compound, into more water-soluble (hydrophilic) metabolites that can be more readily eliminated from the body, thereby reducing its potential for bioconcentration. It is important to underscore that this pathway is a prediction based on general biochemical knowledge and requires experimental verification through specific studies on this compound in relevant vertebrate and invertebrate models.

Predicted Metabolic Pathway of this compound

| Reaction Type | Substrate | Enzymes (Predicted) | Products |

| Primary Hydrolysis | This compound | Carboxylesterases | Monobenzyl adipate + Butanol |

| This compound | Carboxylesterases | Monobutyl adipate + Benzyl alcohol | |

| Secondary Hydrolysis | Monobenzyl adipate | Carboxylesterases | Adipic acid + Benzyl alcohol |

| Monobutyl adipate | Carboxylesterases | Adipic acid + Butanol | |

| Alcohol Oxidation | Benzyl alcohol | Alcohol/Aldehyde Dehydrogenase | Benzoic acid |

| Butanol | Alcohol/Aldehyde Dehydrogenase | Butyric acid |

Industrial Applications and Material Science Research on Benzyl Butyl Adipate

Role of Benzyl (B1604629) Butyl Adipate (B1204190) as a Polymer Plasticizer

Plasticizers are additives that increase the flexibility, durability, and workability of polymeric materials. Benzyl butyl adipate serves this function by integrating into the polymer matrix and disrupting the intermolecular forces between polymer chains, thereby lowering the glass transition temperature and enhancing material softness and elasticity.

This compound has demonstrated compatibility with a range of polymers, including polyvinyl chloride (PVC) and polyurethanes. In PVC, it acts as a high-solvating, fast-fusing plasticizer, which can lead to faster production throughput and lower processing temperatures. Its integration into the PVC matrix helps to soften the otherwise rigid polymer, making it suitable for applications requiring flexibility.

In polyurethane-based materials, this compound also functions as an effective plasticizer. It is particularly noted for providing good processing characteristics due to its low viscosity. This property is advantageous for creating transparent or light-colored polymers and coatings. The compound's ability to be incorporated into polyurethane formulations without significant adverse effects on the final product's clarity is a key benefit.

The incorporation of this compound into polymer formulations has a notable impact on both the processability of the material and its final mechanical properties. The reduction in viscosity it provides allows for easier handling and shaping of the polymer during manufacturing processes such as molding and extrusion. This can lead to energy savings and increased production efficiency.

From a mechanical performance standpoint, the addition of this compound enhances the flexibility and elongation of polymers. This increased elasticity makes the final products more resilient and less prone to cracking or breaking under stress. Research has shown that adipate plasticizers can improve the low-temperature flexibility of materials, a critical characteristic for products exposed to varying environmental conditions. The following table summarizes the general effects of this compound on polymer properties:

| Property | Influence of this compound |

| Flexibility | Increased |

| Durability | Increased |

| Processability | Improved due to lower viscosity |

| Hardness | Decreased |

| Tensile Strength | Generally decreased |

| Elongation at Break | Increased |

Research into Specific Material Applications and Formulations

Scientific and industrial research has explored the use of this compound in a variety of specific applications, leading to the development of specialized material formulations with tailored properties.

In the production of flexible polyurethane foams, plasticizers are crucial for achieving desired softness and flexibility. Research has investigated the use of this compound in water-blown flexible polyurethane foam formulations. The inclusion of this plasticizer has been shown to produce softer foams with acceptable tensile strength and openness. For instance, studies have demonstrated that incorporating plasticizers like benzyl butyl phthalate (B1215562), a compound with structural similarities to this compound, can enhance the energy-absorbing capabilities of foams, as measured by ball rebound and hysteresis loss. google.com The addition of such plasticizers can lead to a decrease in the compression force deflection (CFD) values, indicating a softer foam, without significantly compromising the indentation force deflection (IFD) sag (B610663) factor, which is a measure of the foam's load-bearing capacity. google.com

This compound finds utility in the formulation of coatings, sealants, and adhesives, where its plasticizing effect improves the performance characteristics of these materials. smolecule.com In coatings, it can enhance flexibility and durability, preventing cracking and peeling. smolecule.com For adhesives and sealants, the addition of plasticizers like this compound can optimize viscosity, improve toughness, and enhance adhesion properties. specialchem.com Research in this area focuses on developing formulations that meet specific performance requirements, such as improved set times and impact resistance. specialchem.com The versatility of adipate plasticizers makes them suitable for use in various adhesive systems, including emulsion adhesives and latex sealants. specialchem.comindusvalleychemical.com

Development of Novel Materials Incorporating this compound

This compound has been a subject of interest in material science primarily for its role as a specialty plasticizer, contributing to the development of advanced polymer formulations. Its unique molecular structure, which features both a flexible aliphatic chain and a rigid aromatic group, allows for the creation of materials with a tailored balance of properties.

A significant and patented application of this compound is in the manufacturing of plasticized polyvinyl butyral (PVB) interlayers for laminated safety glass. google.comgoogle.comjustia.comjustia.com In this application, this compound is incorporated into the PVB resin to enhance the flexibility and impact resistance of the resulting transparent sheets. google.com This is a critical requirement for safety glass used in automotive windshields and architectural windows, where performance under varying temperatures is essential. The presence of this compound improves the low-temperature resilience of the PVB, ensuring the glass laminate maintains its safety features even in cold climates. google.com

While its use in PVB for safety glass is a well-documented example of a novel material application, the inherent properties of this compound suggest its potential in other areas of material science. Research into its incorporation into other polymer systems could lead to the development of new materials for applications such as specialty coatings, sealants, and elastomers where a specific combination of flexibility, durability, and compatibility with other components is required.

Analysis of Market Trends and Research into Alternative Plasticizer Systems for Adipate Esters

The market for adipate esters, including this compound, is part of the larger global plasticizers market and is significantly influenced by overarching industry trends. A primary driver for the growth of the adipate plasticizer segment is the increasing regulatory scrutiny and public concern over the use of certain phthalate plasticizers, which has led to a greater demand for non-phthalate alternatives. acs.orgwikipedia.org

The global plasticizers market was valued at USD 17.0 billion in 2022 and is projected to reach USD 22.5 billion by 2027, growing at a compound annual growth rate (CAGR) of 5.7%. marketsandmarkets.com The non-phthalate plasticizers segment is expected to witness the highest growth rate within this period. meticulousresearch.com Geographically, the Asia-Pacific region dominates the plasticizers market, accounting for over 53% of the market share in 2025, fueled by its robust construction and automotive sectors. meticulousresearch.commarket.us

Although specific market data for this compound is not individually reported, the market for adipate plasticizers as a category is expanding. Adipates are favored for their excellent performance at low temperatures and are frequently used in demanding applications such as automotive components, wire and cable insulation, and food packaging films. marketsandmarkets.comsu.se

Research into Alternative Plasticizer Systems

The quest for safer and more environmentally friendly plasticizers has stimulated significant research and development into a variety of alternative systems. These alternatives are being explored for their performance, cost-effectiveness, and toxicological profiles.

Other Non-Phthalate Esters:

Benzoates: These are known for their high solvency and are used in applications such as resilient flooring and adhesives. su.se

Trimellitates: Valued for their low volatility, making them suitable for high-temperature applications like wire and cable insulation.

Terephthalates: Di(2-ethylhexyl) terephthalate (B1205515) (DEHT or DOTP) is a widely used general-purpose non-phthalate plasticizer.

Bio-based Plasticizers:

Citrate Esters: Derived from citric acid, these are biodegradable and find use in sensitive applications such as toys and medical devices. rsc.org

Epoxidized Vegetable Oils: Epoxidized soybean oil (ESBO) is a common bio-based plasticizer that also provides thermal stability to PVC formulations. rsc.org

Glycerol Esters: These represent another class of emerging bio-based plasticizers. meticulousresearch.com

The following interactive data table provides a comparative overview of various plasticizer systems.

| Plasticizer Type | Key Advantages | Common Applications |

| Adipate Esters | Excellent low-temperature flexibility, good durability. | Automotive, Food Contact, Medical |

| Benzoate Esters | High solvency, good resistance to staining. | Flooring, Adhesives, Caulks su.se |

| Citrate Esters | Bio-based, favorable safety profile, biodegradable. | Toys, Medical Devices, Food Packaging rsc.org |

| Epoxidized Soybean Oil (ESBO) | Bio-based, acts as a co-stabilizer. | Gaskets, Hoses, Food Wraps rsc.org |

| Phosphate Esters | Inherent flame retardancy. | Wire & Cable, Roofing, Conveyor Belts su.se |

The choice of a plasticizer is a complex decision that depends on the specific requirements of the end-product, including mechanical properties, temperature resistance, regulatory compliance, and cost. While this compound has demonstrated its value in specialized, high-performance applications, the broader market trend is a continued shift towards non-phthalate and bio-based plasticizers. Future research is likely to focus on the development of new adipate-based plasticizers with enhanced sustainability profiles and the exploration of synergistic blends of different plasticizer types to meet the evolving demands of the industry.

Advanced Research Directions and Future Perspectives for Benzyl Butyl Adipate Studies

Integrated Modeling Approaches for Environmental Fate and Transport Prediction

Predicting how Benzyl (B1604629) butyl adipate (B1204190) moves and persists in the environment is a key area of future research. Integrated environmental modeling, which combines processes in air, water, and soil, offers a powerful tool for this purpose. medicalnewstoday.combmglabtech.com These models are built on fundamental principles governing how chemicals are transported and transformed within and between different environmental compartments. medicalnewstoday.com

For compounds like Benzyl butyl adipate, these models would incorporate key physicochemical properties and environmental parameters to simulate their distribution and persistence. Future research will focus on:

Multimedia Fugacity Models: These models predict the partitioning of a chemical between various environmental media (air, water, soil, sediment, biota) based on its fugacity, or "escaping tendency." For this compound, this would involve accurately parameterizing its vapor pressure, water solubility, and octanol-water partition coefficient (Kow).

Kinetic Data Integration: The models will incorporate rates of key transformation processes. Biodegradation is expected to be the dominant degradation pathway for adipate esters. the-scientist.com Therefore, acquiring precise, media-specific biodegradation half-lives for this compound under various conditions (e.g., aerobic, anaerobic) is crucial for improving model accuracy. the-scientist.comeuropa.eu

Transport Pathway Simulation: Models will simulate transport via atmospheric deposition, surface runoff, and leaching through soil. Adsorption to soil and sediment, governed by the organic carbon-water (B12546825) partition coefficient (Koc), is a critical factor that can reduce the mobility and volatilization of the compound. wikipedia.org

By creating a comprehensive model for this compound, researchers can forecast environmental concentrations, identify potential accumulation zones, and assess risks to various ecosystems without extensive, long-term monitoring. mdpi.com

High-Throughput Screening for Novel Adipate Ester Analogs with Enhanced Functionality

The demand for safer, high-performance plasticizers is driving the search for novel adipate esters. High-throughput screening (HTS) is a key enabling technology in this endeavor, allowing for the rapid testing of large libraries of chemical compounds for desired properties. bmglabtech.commdpi.com This approach accelerates the discovery of new adipate ester analogs with improved functionality and better environmental profiles.

Future research in this area will likely involve:

Automated Synthesis and Performance Testing: Robotic systems can be used to synthesize a wide array of adipate ester analogs by varying the alcohol moieties. bmglabtech.com These new compounds would then be automatically formulated into polymer composites, such as PVC, and tested for key performance indicators like plasticizing efficiency (measured by the reduction in glass transition temperature), thermal stability, and mechanical properties. researchgate.netnih.gov

In Vitro Toxicity Screening: A crucial component of HTS is the early assessment of potential toxicity. Automated in vitro assays, such as those used in the EPA's ToxCast program, can rapidly screen new adipate analogs for potential adverse effects, like endocrine disruption, by testing their interaction with various biological receptors. medicalnewstoday.com This allows for the early deselection of potentially harmful candidates.

Computational Screening and QSAR Models: Before synthesis, computational methods can be used to screen virtual libraries of potential adipate esters. Quantitative Structure-Activity Relationship (QSAR) models can predict properties like plasticizing efficiency, biodegradability, and toxicity based on the molecule's structure. nih.govrsc.org This in silico screening helps prioritize the most promising candidates for actual synthesis and testing, saving significant time and resources. dntb.gov.uanih.gov

The goal is to create a pipeline for the rational design of new adipate plasticizers that are not only effective but also inherently benign by design.

Green Synthesis and Sustainable Production Methodologies for Adipate Plasticizers

Improving the environmental footprint of adipate plasticizer production is a major focus of current and future research. Green synthesis aims to use renewable resources, reduce energy consumption, and minimize waste and the use of hazardous materials.

Key research directions include:

Bio-based Feedstocks: A primary goal is to replace petroleum-derived adipic acid. Promising routes involve the fermentation of waste materials or sugars from non-food biomass to produce adipic acid. researchgate.net This bio-based approach significantly reduces the carbon footprint of the final plasticizer.

Enzymatic Catalysis: The use of enzymes, particularly lipases like Candida antarctica lipase (B570770) B, offers a green alternative to traditional acid catalysts for the esterification reaction. nih.gov Enzymatic processes can be highly selective, operate under milder conditions (lower temperatures), and can be performed without solvents ("in bulk"), which reduces energy consumption and waste. researchgate.net

Heterogeneous Catalysis: Utilizing solid, reusable catalysts, such as zinc oxide or solid superacid resins, simplifies the production process. mdpi.comresearchgate.net These catalysts can be easily separated from the product mixture, eliminating the need for neutralization and extensive purification steps, which are common with traditional catalysts like sulfuric acid. mdpi.comresearchgate.net

The table below summarizes some green synthesis approaches for adipate esters.

| Methodology | Key Features | Advantages | Reference(s) |

| Bio-fermentation & Enzymatic Esterification | Adipic acid produced from fermentation of waste; esterification catalyzed by lipase. | Uses renewable feedstocks; high product conversion (up to 100%); reduces reliance on fossil fuels. | researchgate.net |

| Ionic Liquid Catalysis | Brønsted acidic ionic liquids used as recyclable catalysts. | Forms a two-phase system allowing for easy product separation; low-cost catalyst. | nih.gov |

| Heterogeneous Catalysis (Zinc Oxide) | Solid ZnO catalyst used for esterification of adipic acid and ethoxylated alcohols. | Avoids additional neutralization and purification steps; catalyst is easily recovered. | researchgate.net |

| Solvent-Free Enzymatic Synthesis | Polycondensation reaction is carried out in bulk without any solvent. | Reduces environmental factor (E-factor) by eliminating solvent; lowers energy consumption. | researchgate.net |

These sustainable methodologies are critical for developing a circular economy for plasticizers, aligning chemical production with principles of green chemistry.

Development of Advanced Analytical Methodologies for Ultra-Trace Detection

As concerns about the environmental presence of plasticizers grow, the ability to detect them at extremely low concentrations becomes increasingly important. Future research is focused on developing analytical methods capable of quantifying this compound and other adipates at ultra-trace levels (nanograms per liter or even picograms per liter) in complex environmental samples like water, soil, and biota.

Advances in this field are centered on:

Enhanced Sample Preparation: Solid-phase extraction (SPE) is a key technique for concentrating trace amounts of adipates from large volumes of water and removing interfering substances from the sample matrix. nih.gov Future work will focus on developing novel sorbent materials with higher selectivity and capacity for adipate esters.

High-Resolution Mass Spectrometry: Coupling gas chromatography (GC) or liquid chromatography (LC) with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF-MS) or Orbitrap MS, allows for highly sensitive and selective detection. These techniques provide accurate mass measurements, which helps to definitively identify the target compound in a complex mixture.

Novel Ionization Techniques: Advanced techniques like nanostructure-based laser desorption/ionization (NALDI) coupled with mass spectrometry are being developed for the direct analysis of samples with minimal preparation. Such methods have the potential to achieve picogram-level detection limits for organic contaminants, representing a significant leap in analytical capability.

Derivatization Strategies: For analytes that are difficult to detect, chemical derivatization can be employed to enhance their signal in analytical instruments. This involves reacting the target adipate ester to attach a chemical tag that is more easily ionized or detected, thereby improving the sensitivity of the analysis.

These advanced methods will be crucial for accurate environmental monitoring, understanding the global distribution of adipate esters, and assessing human exposure through food and water. rsc.org

Ecosystem-Level Impact Assessments Beyond Single Species Studies

Traditional ecotoxicology often relies on testing the effects of a chemical on a single species in a controlled laboratory setting. However, to truly understand the environmental impact of this compound, research must move towards assessing its effects on the entire ecosystem. This involves studying interactions between different species and trophic levels.

Future research perspectives in this domain include:

Mesocosm and Microcosm Studies: These are controlled, semi-natural experimental systems (e.g., large outdoor tanks or artificial streams) that contain multiple species and environmental components. Such studies can reveal indirect effects of this compound on community structure, nutrient cycling, and food web dynamics that would be missed in single-species tests.

Food Web Modeling: By measuring the bioaccumulation of this compound in various organisms within a food web (from algae and invertebrates to fish), scientists can model its biomagnification potential. This helps to identify species at the highest risk of exposure to toxic concentrations.

Assessing Endocrine Disruption: Phthalate (B1215562) esters are known endocrine disruptors. Future ecosystem-level studies on adipates should include sensitive endpoints related to reproductive and developmental health in keystone aquatic species (e.g., fish, amphibians) to assess any similar potential for hormonal interference.

Risk Quotient (RQ) Analysis: A more comprehensive ecological risk assessment can be performed by comparing the predicted or measured environmental concentrations (PEC) of this compound with the predicted no-effect concentrations (PNEC) for a range of sensitive species across different trophic levels (e.g., algae, crustaceans, fish). An RQ greater than 1 indicates a potential risk, guiding further investigation.

These holistic approaches will provide a more realistic understanding of the potential ecological risks associated with the widespread use of adipate plasticizers.

Remediation Strategies for Environmental Contamination by Adipate Esters

In the event of environmental contamination, effective and sustainable remediation strategies are essential. Research indicates that adipate esters are generally biodegradable, which makes bioremediation a highly promising approach.

Future research on remediation will likely focus on:

Enhanced Bioremediation: This involves stimulating the activity of naturally occurring microorganisms that can degrade adipate esters. Since adipates can serve as a carbon source for microbes, this process can often occur without significant intervention. Research will aim to identify the specific microbial species and key enzymes (e.g., esterases, hydrolases) responsible for degradation and optimize environmental conditions (e.g., oxygen levels, nutrient availability) to enhance their efficiency.

Bacterial Consortia: Often, the complete degradation of a complex molecule requires the synergistic action of multiple microbial species. europa.eu Future strategies may involve the development and application of defined bacterial consortia, where different members specialize in breaking down the parent adipate ester and its subsequent metabolites, ensuring complete mineralization to carbon dioxide and water. europa.eu

Composting Technologies: For contaminated soils and sludges, composting is a cost-effective and environmentally friendly remediation technology. The high microbial activity and elevated temperatures in compost piles can significantly accelerate the biodegradation of adipate esters. Research will focus on optimizing the composting process to maximize removal efficiency.

Phytoremediation and Mycoremediation: The use of plants (phytoremediation) and fungi (mycoremediation) to break down or take up organic contaminants is another area of green remediation research. Certain fungi, for example, produce powerful extracellular enzymes that can degrade complex organic pollutants.

By developing these strategies, it will be possible to effectively manage and clean up environmental contamination by adipate esters, leveraging natural biological processes for a sustainable solution.

Q & A

Basic Research Questions

Q. How can benzyl butyl adipate be distinguished from structurally similar plasticizers like benzyl octyl adipate (BOA) or benzyl butyl phthalate (BBP) using analytical chemistry methods?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-5MS) is effective for separation. For adipates, monitor ions specific to adipic acid fragmentation (e.g., m/z 111, 129) and compare retention indices against standards. Phthalates, such as BBP, exhibit distinct fragments (e.g., m/z 149) . Fourier-transform infrared spectroscopy (FTIR) can further differentiate adipates (C=O stretch at ~1735 cm⁻¹) from phthalates (~1720 cm⁻¹) .

Q. What synthetic routes are reported for this compound, and how do reaction conditions influence esterification efficiency?

- Methodological Answer : Acid-catalyzed esterification (e.g., H₂SO₄ or p-toluenesulfonic acid) of adipic acid with benzyl alcohol and butanol is common. Optimize molar ratios (1:2:2 for acid:benzyl alcohol:butanol) and reflux at 120–140°C under inert gas to minimize side reactions (e.g., transesterification). Monitor progress via acid value titration or FTIR for ester peak formation .

Advanced Research Questions

Q. How does this compound’s plasticizing efficiency compare to other adipates (e.g., diethylhexyl adipate) in polymer matrices, and what thermodynamic models predict its compatibility?

- Methodological Answer : Use the group contribution sPC-SAFT equation to calculate solubility parameters (e.g., Ω∞ values). For adipates, longer alkyl chains (e.g., diethylhexyl adipate, Ω∞ = 53.77) enhance compatibility with nonpolar polymers like PVC, while this compound’s aromatic group may improve polarity matching with cellulose acetate . Experimental validation via dynamic mechanical analysis (DMA) at 0.5–1.5% strain can quantify glass transition temperature (Tg) reduction .

Q. What are the ecotoxicological risks of this compound metabolites, and how can their environmental persistence be modeled?

- Methodological Answer : Hydrolytic degradation products (e.g., adipic acid, benzyl alcohol) can be assessed using OECD 301F biodegradability tests. For metabolites like butoxyethyl adipate derivatives, employ quantitative structure-activity relationship (QSAR) models to predict aquatic toxicity (e.g., LC₅₀ for Daphnia magna). Advanced LC-MS/MS workflows with isotopic labeling (e.g., ¹³C-adipic acid) enable tracking of metabolite pathways in simulated ecosystems .

Data Contradictions and Resolution

Q. Discrepancies exist in reported Hansen solubility parameters (HSPs) for adipates. How can researchers reconcile these differences experimentally?

- Methodological Answer : Discrepancies arise from measurement techniques (e.g., turbidimetry vs. inverse gas chromatography). To resolve, use a unified approach: (1) Prepare adipate/polymer blends at 5–20 wt%, (2) Measure HSPs via cloud point titration with solvents of known δD, δP, δH, and (3) Validate with atomic force microscopy (AFM) to assess phase separation thresholds. Cross-reference with sPC-SAFT predictions (e.g., Ω∞ for dihexyl adipate = 34.20) .

Analytical Standards and Quality Control

Q. Which certified reference materials (CRMs) are available for quantifying this compound in complex matrices (e.g., biological fluids or environmental samples)?

- Methodological Answer : The Method 506 Calibration Mix includes bis(2-ethylhexyl) adipate (CAS 103-23-1) as a proxy for adipate quantification. For this compound, use isotopically labeled analogs (e.g., d₄-benzyl butyl adipate) as internal standards. Validate recovery rates (70–120%) via spike-and-recovery experiments in matrices like serum or soil extracts .

Experimental Design for Toxicity Studies

Q. What in vitro assays are suitable for evaluating the endocrine-disrupting potential of this compound?

- Methodological Answer : Use ERα/ERβ luciferase reporter assays (e.g., MELN cells) to assess estrogen receptor binding. For non-receptor-mediated effects, measure adipocyte differentiation in 3T3-L1 cells via Oil Red O staining. Dose-response curves (0.1–100 μM) should account for solvent controls (e.g., DMSO ≤0.1%) and include positive controls (e.g., BBP for phthalate comparisons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.